A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3,4-Dibromo-1-methyl-pyrazole
A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3,4-Dibromo-1-methyl-pyrazole
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of bromine atoms onto this heterocyclic core serves a dual purpose: it significantly modulates the molecule's physicochemical properties and provides versatile synthetic handles for further molecular elaboration. This technical guide offers an in-depth examination of 3,4-Dibromo-1-methyl-pyrazole, a key building block for drug discovery. We will dissect its core physicochemical properties, provide a detailed, field-proven synthetic protocol, analyze its spectral characteristics for robust structural confirmation, and explore its reactivity, particularly in the context of creating diverse molecular libraries for therapeutic development.
The Strategic Value of Brominated Pyrazoles in Drug Design
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural features allow it to act as a stable and metabolically robust bioisostere for other aromatic rings like benzene or pyridine, often leading to improved potency and better physicochemical properties such as aqueous solubility. The process of halogenation, especially bromination, is a critical tool in the drug discovery workflow. The bromine substituents on the pyrazole ring are not merely passive additions; they are key functional groups that:
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Enhance Binding Affinity: The electronegative nature and size of bromine can lead to favorable halogen bonding interactions with biological targets, enhancing binding affinity and potency.[3]
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Modulate Lipophilicity: Halogenation systematically alters the lipophilicity (LogP) of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
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Provide Synthetic Versatility: The carbon-bromine bond is an exceptional anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of a core scaffold, enabling rapid exploration of the chemical space around a lead compound, a process central to establishing Structure-Activity Relationships (SAR).[4][5]
3,4-Dibromo-1-methyl-pyrazole (CAS No. 89607-14-7) embodies these principles, serving as a pre-functionalized, ready-to-use intermediate for constructing complex molecular architectures.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug development. The available data for 3,4-Dibromo-1-methyl-pyrazole is summarized below.
| Property | Value / Description | Source |
| IUPAC Name | 3,4-Dibromo-1-methyl-1H-pyrazole | - |
| CAS Number | 89607-14-7 | [6] |
| Molecular Formula | C₄H₄Br₂N₂ | [7] |
| Molecular Weight | 239.90 g/mol | [7] |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred |
| Boiling Point | Data not specifically reported. For context, the related isomer 3-Bromo-1-methyl-pyrazole has a boiling point of 204-210 °C at 760 mmHg. | |
| Solubility | Expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF).[8] | [8] |
| Density | Data not specifically reported. For context, 3-Bromo-1-methyl-pyrazole has a density of 1.585 g/mL at 25 °C.[9] | [9] |
Synthesis and Structural Characterization
The synthesis of 3,4-Dibromo-1-methyl-pyrazole leverages the electron-rich nature of the pyrazole ring, which makes it amenable to electrophilic aromatic substitution.
Synthetic Strategy: Electrophilic Bromination
The most common and efficient method for the bromination of pyrazoles involves an electrophilic substitution reaction. The choice of the brominating agent is critical for controlling selectivity and ensuring a high yield.
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Causality Behind Experimental Choice: N-Bromosuccinimide (NBS) is the preferred reagent over harsher alternatives like liquid bromine (Br₂).[10] This is because NBS is a solid that is easier and safer to handle, and it provides a slow, controlled release of the electrophilic bromine species ("Br+"), which minimizes over-bromination and the formation of undesired side products. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at a controlled temperature.
Caption: Synthetic workflow for the bromination of 1-methyl-pyrazole.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for reproducibility and safety.
Objective: To synthesize 3,4-Dibromo-1-methyl-pyrazole from 1-methyl-pyrazole.
Materials:
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1-Methyl-pyrazole (1.0 eq)
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N-Bromosuccinimide (NBS) (2.2 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-pyrazole (1.0 eq) in anhydrous DMF.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Rationale: This step is critical to control the exothermic nature of the bromination reaction, preventing thermal runaway and reducing the formation of impurities.
-
-
Reagent Addition: Add NBS (2.2 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Workup:
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Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.
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Trustworthiness: Each wash step is designed to remove specific impurities. The bicarbonate wash is a self-validating step to ensure the removal of acidic species like succinimide and HBr.
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Dry the separated organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 3,4-Dibromo-1-methyl-pyrazole.
Spectral Analysis for Structural Elucidation
Unequivocal structural confirmation is achieved through a combination of NMR spectroscopy and mass spectrometry.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets: one for the C5 proton (δ ≈ 7.5 ppm) and one for the N-methyl protons (δ ≈ 3.9 ppm). The absence of signals in the aromatic region corresponding to C3-H and C4-H confirms the dibromination at these positions.
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¹³C NMR: The carbon NMR spectrum provides further confirmation, with distinct signals for the three pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.[7] The chemical shifts of C3 and C4 will be significantly influenced by the attached bromine atoms.
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Mass Spectrometry (MS): The mass spectrum is highly characteristic. It will display a molecular ion (M⁺) cluster with a unique isotopic pattern indicative of two bromine atoms. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show three major peaks for the molecular ion: M⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11] Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂, which can help in further structural analysis.[11]
Chemical Reactivity and Synthetic Applications
The primary value of 3,4-Dibromo-1-methyl-pyrazole lies in its capacity to serve as a versatile building block for more complex molecules. The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions.
Key Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3- and 4-positions of the pyrazole ring.[5]
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Expertise in Action: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For example, a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as sodium carbonate or potassium phosphate is often effective. The reaction allows for the sequential or simultaneous replacement of the bromine atoms, enabling the creation of a vast library of analogues from a single starting material. This is a cornerstone of modern medicinal chemistry for SAR exploration.[4][5]
Caption: Conceptual logic of library synthesis from a core scaffold.
Conclusion
3,4-Dibromo-1-methyl-pyrazole is more than a simple chemical; it is a strategically designed molecular tool. Its physicochemical properties make it a stable and reliable intermediate, while its dual bromine functionalities provide a gateway to immense chemical diversity through well-established and robust synthetic methodologies like the Suzuki-Miyaura cross-coupling. For researchers and scientists in drug development, this compound represents an efficient starting point for the rational design and synthesis of novel therapeutics, underscoring the critical role of functionalized heterocyclic scaffolds in the ongoing quest for new medicines.
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